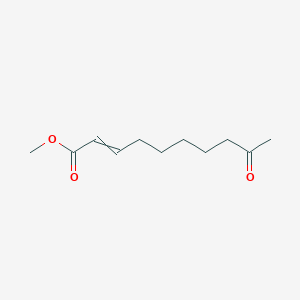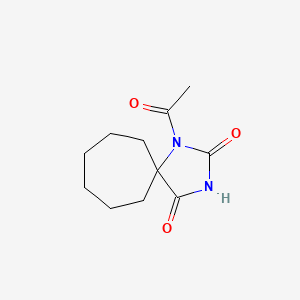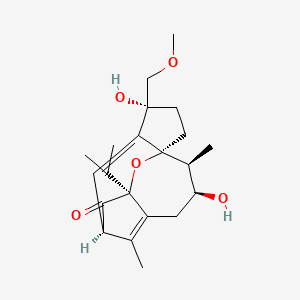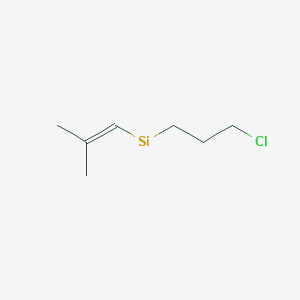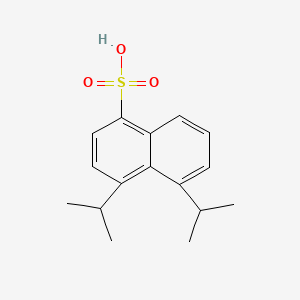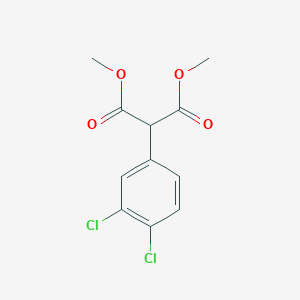
Dimethyl 2-(3,4-Dichlorophenyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(3,4-Dichlorophenyl)malonate is an organic compound with the molecular formula C11H10Cl2O4. It is a derivative of malonic acid, where two ester groups are attached to the central carbon atom, and a 3,4-dichlorophenyl group is attached to one of the ester carbons. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3,4-Dichlorophenyl)malonate can be synthesized through the esterification of malonic acid derivativesMethanol and sulfuric acid are then added to facilitate the esterification reaction, resulting in the formation of dimethyl malonate . The dichlorophenyl group can be introduced through a subsequent reaction with 3,4-dichlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of dimethyl malonate typically involves the use of chloroacetic acid and sodium cyanide as starting materials. The process includes neutralization, cyaniding, acidifying, and esterification steps. This method is efficient and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(3,4-Dichlorophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclocondensation Reactions: It can react with 1,3-dinucleophiles to form six-membered heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted malonates can be formed.
Cyclocondensation Products: Six-membered heterocycles are typical products of cyclocondensation reactions.
Aplicaciones Científicas De Investigación
Dimethyl 2-(3,4-Dichlorophenyl)malonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethyl 2-(3,4-dichlorophenyl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form enolates, which are reactive intermediates in many organic syntheses . The compound’s effects are mediated through its ability to participate in various chemical transformations, leading to the formation of biologically active molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl Malonate: A simpler derivative of malonic acid without the dichlorophenyl group.
Diethyl Malonate: Another ester derivative of malonic acid, where ethyl groups replace the methyl groups.
Dimethyl 2-(3,5-Dichlorophenyl)malonate: A similar compound with a dichlorophenyl group at different positions.
Uniqueness
Dimethyl 2-(3,4-Dichlorophenyl)malonate is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10Cl2O4 |
|---|---|
Peso molecular |
277.10 g/mol |
Nombre IUPAC |
dimethyl 2-(3,4-dichlorophenyl)propanedioate |
InChI |
InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)6-3-4-7(12)8(13)5-6/h3-5,9H,1-2H3 |
Clave InChI |
JDOAHHNRKVPMLW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


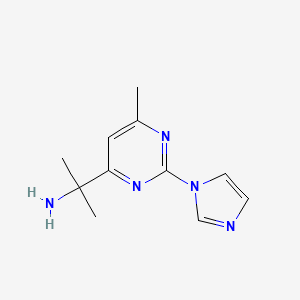


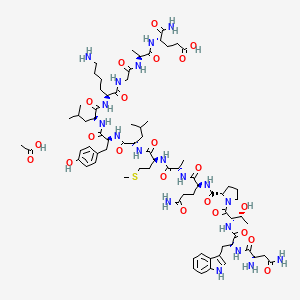

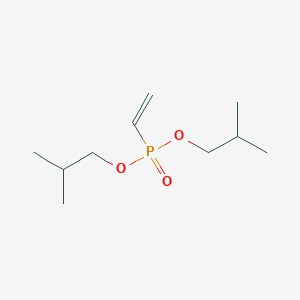

![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)
